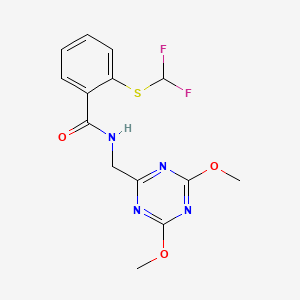

2-((difluoromethyl)thio)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-(difluoromethylsulfanyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N4O3S/c1-22-13-18-10(19-14(20-13)23-2)7-17-11(21)8-5-3-4-6-9(8)24-12(15)16/h3-6,12H,7H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJZMGRMTIUNOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2SC(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((difluoromethyl)thio)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under dehydrating conditions.

Introduction of the Difluoromethylthio Group:

Attachment of the Triazinylmethyl Group: The triazinylmethyl group is introduced through a nucleophilic substitution reaction involving 4,6-dimethoxy-1,3,5-triazine and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((difluoromethyl)thio)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the difluoromethylthio group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with difluoromethylthio groups can enhance the anticancer properties of existing drugs. For instance, derivatives similar to the compound have been evaluated for their ability to inhibit the proliferation of cancer cells. In vitro studies have shown promising results against breast cancer cell lines such as MCF-7 and MDA MB-231, indicating that modifications to the molecular structure can significantly impact biological activity .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the disruption of key cellular processes such as tubulin polymerization and steroid sulfatase inhibition. For example, difluoromethoxy-substituted steroid derivatives were found to be potent inhibitors of tubulin assembly and showed significant cytotoxicity in cancer cell lines . This suggests that similar mechanisms may be applicable to the compound under consideration.

Agrochemicals

Pesticidal Properties

The incorporation of difluoromethylthio groups into agrochemical formulations has been explored for their potential as effective pesticides. The unique electronic properties imparted by the difluoromethyl group can enhance the bioactivity of herbicides and insecticides, making them more effective at lower concentrations .

Case Studies

In a recent study, a series of difluoromethylthio compounds were tested for their insecticidal activity against common agricultural pests. Results showed that certain derivatives exhibited significant lethality at sub-lethal doses, suggesting their potential as environmentally friendly alternatives to traditional pesticides .

Mechanism of Action

The mechanism of action of 2-((difluoromethyl)thio)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The difluoromethylthio group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The triazinylmethyl group may also play a role in binding to nucleophilic sites on biomolecules, affecting their function.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Insights

- Structural Influence : The triazine moiety’s methoxy groups in the target compound improve solubility compared to halogenated analogs (e.g., 6e5) .

- Functional Groups: The difluoromethylthio group enhances metabolic stability over non-fluorinated thioethers ( vs. Target) .

- Synthetic Complexity : Coupling reactions () and S-alkylation () are common in triazine-thio derivatives, but the target compound’s synthesis may require specialized catalysts for difluoromethyl incorporation .

- Application Divergence : While triazine derivatives like Triafamone are herbicides, benzamide-thio compounds () target biological pathways, underscoring the role of substituents in dictating utility .

Biological Activity

The compound 2-((difluoromethyl)thio)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological activity of this compound, highlighting its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 364.4 g/mol. The structure includes a difluoromethylthio group and a methoxy-substituted triazine moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈F₂N₄O₄S |

| Molecular Weight | 364.4 g/mol |

| CAS Number | 1903062-27-0 |

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Triazine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Attachment of the Difluoromethylthio Group : This step utilizes electrophilic substitution reactions to introduce the difluoromethylthio moiety.

- Amidation Reaction : The final step involves the reaction of an amine with an acyl chloride to form the benzamide structure.

These synthetic routes have been optimized for yield and purity in laboratory settings .

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of various derivatives related to this compound against different cancer cell lines, including breast, colon, and lung cancer cells. The compound exhibited significant inhibitory effects on cell proliferation, indicating its potential as an anticancer agent.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

- A549 (lung cancer)

In vitro assays revealed that the compound's mechanism of action may involve apoptosis induction rather than direct inhibition of key enzymes such as dihydrofolate reductase (DHFR) .

The biological activity can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells, which is crucial for its anticancer properties.

- Cell Cycle Arrest : It may interfere with cell cycle progression, leading to growth inhibition.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis .

Case Studies

A notable case study involved the evaluation of the compound's effects on A549 lung cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 12 µM after 48 hours of treatment. Further analysis revealed that the compound led to significant increases in apoptotic markers such as caspase-3 activation and PARP cleavage .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of the compound:

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 | 15 | Apoptosis induction |

| Study B | HCT116 | 10 | Cell cycle arrest |

| Study C | A549 | 12 | ROS generation and apoptosis |

Q & A

Q. What synthetic methodologies are recommended for preparing 2-((difluoromethyl)thio)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide?

The compound’s synthesis likely involves coupling the benzamide core with a 4,6-dimethoxy-1,3,5-triazine derivative. A modular approach using reactive triazine-based coupling agents, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), is suggested. CDMT reacts with tertiary amines to form triazinylammonium salts, which facilitate amide bond formation under mild conditions . For the difluoromethylthio group, nucleophilic substitution or thiol-ene chemistry may be employed. Post-synthesis purification via column chromatography or recrystallization is critical due to potential byproducts .

Q. How can the purity and structural integrity of this compound be validated?

Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions. For crystalline samples, single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation, as demonstrated for related triazine derivatives . High-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm is recommended for purity assessment (>95%) .

Q. What are the solubility properties of this compound in common solvents?

The compound is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the triazine and benzamide moieties. Limited solubility in water or nonpolar solvents (e.g., hexane) is anticipated. Solubility can be enhanced via salt formation (e.g., hydrochloride salts) or co-solvent systems (e.g., DMSO/water mixtures) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological assays?

Focus on systematic substitution of the triazine’s methoxy groups (e.g., replacing with ethoxy or amino groups) and modifying the difluoromethylthio moiety (e.g., using methylthio or trifluoromethylthio analogs). Comparative in vitro assays (e.g., kinase inhibition or cytotoxicity) paired with computational docking studies can reveal critical interactions with target proteins . For example, related triazinylmethyl benzamides show activity against cancer and viral targets, suggesting a role for the triazine ring in target binding .

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

Discrepancies may arise from variations in cell permeability, metabolic stability, or off-target effects. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to cross-validate results. For instance, if the compound shows potency in enzyme inhibition but not in cellular models, evaluate its stability in cell media via LC-MS to detect degradation products . Additionally, assess membrane permeability using Caco-2 monolayer assays .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, human plasma) at 37°C. Monitor degradation via HPLC or LC-MS over 24–72 hours. For hydrolytically labile groups (e.g., thioether), include antioxidants (e.g., BHT) in formulations. Stability in liver microsomes can predict metabolic liabilities, with CYP450 inhibition assays identifying key metabolic pathways .

Q. How can researchers leverage this compound’s triazine core for functionalization or bioconjugation?

The 4,6-dimethoxy-1,3,5-triazine group can act as a reactive handle. For example, displacement of methoxy groups with nucleophiles (e.g., amines or thiols) enables covalent conjugation to biomolecules or fluorescent tags. This approach is validated in peptide coupling and affinity labeling studies using triazinyl ethers .

Methodological Considerations

Q. What analytical techniques are critical for characterizing reaction intermediates?

Q. How should researchers handle waste generated during synthesis?

Segregate halogenated (e.g., triazine intermediates) and sulfur-containing waste. Neutralize acidic/basic byproducts before disposal. Collaborate with certified waste management services for incineration or chemical degradation, adhering to protocols for aquatic toxicity mitigation (Hazard Class Aquatic Chronic 2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.